molecular formula C6H7NO2S B3038841 3-Aminothien-2-yl acetate CAS No. 914636-78-5

3-Aminothien-2-yl acetate

Cat. No. B3038841
CAS RN: 914636-78-5
M. Wt: 157.19 g/mol
InChI Key: DJPPDIYWNKBXMN-UHFFFAOYSA-N
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Description

3-Aminothien-2-yl acetate is a chemical compound with the molecular formula C6H7NO2S and a molecular weight of 157.192 . It falls under the category of amines .

Scientific Research Applications

Corrosion Inhibition

3-Aminothien-2-yl acetate derivatives have been explored for their corrosion inhibition properties. For instance, amino acid-based corrosion inhibitors, including variants of 3-aminothien-2-yl acetate, demonstrated high efficiency in protecting mild steel against corrosion. Their adsorption on metal surfaces aligns with the Langmuir adsorption isotherm, indicating their potential as effective corrosion inhibitors (Srivastava et al., 2017).

DNA Binding and Gene Delivery

Certain derivatives of 3-aminothien-2-yl acetate, like cationic polythiophenes, have been synthesized and studied for DNA binding and potential applications in gene delivery. These polymers exhibit the ability to form complexes with DNA, highlighting their potential as theranostic gene delivery vehicles (Carreon et al., 2014).

Luminescence and Electrochromic Properties

Compounds containing 3-aminothien-2-yl acetate units have been investigated for their luminescent and electrochromic properties. For example, rhodamine-azacrown derivatives featuring 3-aminothien-2-yl acetate showed specific luminescent responses to certain metal ions, which could be valuable in sensing applications (Fang et al., 2014).

Synthesis of Heterocyclic Compounds

3-Aminothien-2-yl acetate and its derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds often exhibit biological activity and potential pharmacological applications, such as inhibitors and antimicrobials. The synthesis methods involve complex reactions like ring-opening, coupling, and cyclization (Asadi et al., 2021).

Biochemical Parameter Analysis

Derivatives of 3-aminothien-2-yl acetate have been used in studies analyzing biochemical parameters in treatment scenarios. These studies focus on understanding the interactions of such compounds with biological systems, potentially leading to the development of new therapeutic agents (Danilchenko, 2017).

properties

IUPAC Name

(3-aminothiophen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(8)9-6-5(7)2-3-10-6/h2-3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPPDIYWNKBXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292905
Record name Thiophene-2-ol, 3-amino-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothien-2-yl acetate

CAS RN

914636-78-5
Record name Thiophene-2-ol, 3-amino-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-ol, 3-amino-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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